Product packaging for cytoskeleton-associated p85 protein(Cat. No.:CAS No. 145110-61-8)

cytoskeleton-associated p85 protein

Cat. No.: B1174671
CAS No.: 145110-61-8
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Description

The cytoskeleton-associated p85 protein is a critical regulatory subunit of the Class IA Phosphoinositide 3-kinase (PI3K) complex, with diverse functions in cell signaling, cytoskeletal reorganization, and cell cycle progression. A key role of p85 is to stabilize the p110 catalytic subunit, maintaining it in a low-activity state until the complex is recruited to the plasma membrane via the SH2 domains of p85 binding to phosphotyrosine residues on activated receptors or adaptor proteins like IRS-1 . Beyond its canonical role in PI3K activation, p85 exhibits several PI3K-activity-independent functions. It is essential for proper cytokinesis, where it acts as a scaffold to regulate the small GTPase Cdc42 and the localization of septin 2 in the cleavage furrow; deletion of p85α leads to defects in cytosolic division and an increase in binucleated cells . Furthermore, p85α homodimerizes and binds to the unphosphorylated, active form of the tumor suppressor PTEN, stabilizing it and thus negatively regulating the PI3K/AKT signaling pathway . It also engages in other regulatory interactions, including with the transcription factor XBP1 and the phosphatase SHP2, and possesses a GAP (GTPase-activating protein) activity towards small GTPases like RAB5, which influences endocytosis and receptor degradation . This reagent is a high-purity preparation of the this compound, ideal for in vitro studies investigating its multifaceted roles in signal transduction, cytoskeletal dynamics, and cell division. This product is for research use only. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

145110-61-8

Molecular Formula

C11H7ClF3N

Synonyms

cytoskeleton-associated p85 protein

Origin of Product

United States

Molecular Architecture and Subcellular Dynamics of Cytoskeleton Associated P85 Protein

Structural Domains and Motifs Critical for Cytoskeleton Interaction

The p85 protein is a modular scaffold, composed of several distinct domains that mediate a complex network of protein-protein interactions. proteopedia.orgoncotarget.com These domains allow p85 to act as a central hub, integrating signals from receptor tyrosine kinases (RTKs) and other signaling molecules to control the architecture and dynamics of the actin cytoskeleton. The canonical structure of p85α includes an N-terminal Src Homology 3 (SH3) domain, a breakpoint cluster region-homology (BH) domain (which also functions as a RhoGAP domain), and two Src Homology 2 (SH2) domains (nSH2 and cSH2) separated by an inter-SH2 (iSH2) region. researchgate.netoncotarget.com

The two SH2 domains of p85, the N-terminal SH2 (nSH2) and C-terminal SH2 (cSH2), are crucial for its recruitment to activated signaling complexes at the cell membrane. nih.gov These domains specifically recognize and bind to phosphorylated tyrosine residues within a pYXXM consensus motif present on activated receptor tyrosine kinases and their adaptor proteins. nih.govnih.gov This interaction is fundamental for localizing p85 to sites of active signaling, which are often spatially coupled with cytoskeletal remodeling.

Upon growth factor stimulation, such as with platelet-derived growth factor (PDGF), the p85 SH2 domains bind to phosphorylated receptors, bringing p85 into proximity with key regulators of the actin cytoskeleton. nih.govnih.gov This recruitment is a prerequisite for p85-mediated cytoskeletal changes, including the formation of filopodia and the disassembly of stress fibers. nih.gov This process can occur independently of the lipid kinase activity of the associated p110 subunit, indicating a direct scaffolding role for p85 in linking receptor activation to the actin machinery. nih.gov Furthermore, the SH2 domains of p85α have been shown to directly bind the tyrosine phosphatase SHP2, forming a ternary complex with the adapter protein GAB2, which can further influence downstream signaling to the cytoskeleton. nih.govharvard.edu

DomainBinding Partner MotifKey Interacting ProteinsCytoskeletal Consequence
nSH2 & cSH2 pYXXMActivated RTKs (e.g., PDGF-R), IRS-1, GAB2, SHP2Recruitment of p85 to the plasma membrane, enabling regulation of actin dynamics. nih.govnih.govharvard.edu

The inter-SH2 (iSH2) domain is the primary interface for the tight binding and stabilization of the p110 catalytic subunit. proteopedia.orgnih.gov While this interaction is central to the canonical PI3K pathway, the iSH2 domain also contributes to the scaffolding functions of p85. Structurally, the iSH2 domain coils around the N-terminal region of p110, holding it in a low-activity state. nih.govnih.gov Disruptions in this interaction, for instance through mutations found in some cancers, can lead to aberrant PI3K signaling. nih.gov Beyond its interaction with p110, the region around the nSH2-iSH2 domains has been implicated in binding to other proteins, such as Septin2, which is crucial for the completion of cytokinesis. nih.gov This suggests that the iSH2 domain, in its broader structural context, serves as a critical linker that can influence the localization and function of p85 in cell division, a process intrinsically dependent on cytoskeletal reorganization. nih.gov

The N-terminal region of p85, comprising the SH3 and RhoGAP/BH domains, is a major hub for PI3K-independent signaling to the cytoskeleton. proteopedia.orgoncotarget.com

RhoGAP/BH Domain: This domain possesses GTPase-activating protein (GAP) activity towards small GTPases of the Rho family, particularly Cdc42 and Rac. nih.gov The BH domain of p85 can directly interact with Cdc42 and Rab5. nih.govnih.gov By regulating the activity of these molecular switches, the p85 BH domain plays a direct role in controlling actin dynamics. For instance, p85α-bound Rac can induce membrane ruffling in response to PDGF stimulation. nih.gov Moreover, p85α is essential for the PDGF-induced activation of a Cdc42-dependent pathway that leads to filopodia formation and the disassembly of actin stress fibers. nih.gov This function is critical for cell migration and is independent of PI3K lipid kinase activity. nih.gov

DomainFunctionKey Interacting ProteinsCytoskeletal Consequence
SH3 Binds proline-rich motifs, inhibitory role in PI3K signaling. proteopedia.orgoncotarget.comPTENIndirectly influences cytoskeletal organization through signal modulation. oncotarget.com
RhoGAP/BH GTPase-activating protein activity. nih.govCdc42, Rac, Rab5Direct regulation of actin dynamics, including membrane ruffling, filopodia formation, and stress fiber disassembly. nih.govnih.gov

Isoform-Specific Structural Variations and Their Impact on Cytoskeletal Engagement

For example, p85β has a more potent ability to induce oncogenic transformation, which is linked to its effects on the cytoskeleton, such as promoting the formation of invasive structures known as invadopodia. nih.gov In contrast, wild-type p85α does not typically induce such changes. nih.gov The hinge region between the iSH2 and cSH2 domains of p85α contains a phosphorylation site (S608) that, when phosphorylated, down-regulates PI3K activity; this site is absent in p85β, potentially contributing to its distinct signaling properties. oncotarget.com

Furthermore, splice variants of p85α, such as p50α, which lacks the N-terminal SH3 and BH domains, have different capabilities in rescuing cytoskeletal defects. nih.govnih.gov The p50α variant cannot mediate the disassembly of actin stress fibers, a function dependent on the BH domain present in the full-length p85α. nih.gov This highlights the critical role of the N-terminal domains of p85α in directly regulating the cytoskeleton.

Dynamic Subcellular Localization and Recruitment to Cytoskeletal Networks

The function of p85 is intimately linked to its precise subcellular localization. In response to cellular cues, p85 translocates to different compartments, including the plasma membrane, endosomes, and the cleavage furrow during mitosis, where it engages with the cytoskeletal machinery. nih.govnih.govnih.gov

The p85 regulatory subunit is a key player in the dynamic organization of the actin cytoskeleton, contributing to the formation of various structures essential for cell motility, invasion, and division. nih.govgoyal-lab.org

Lamellipodia and Filopodia: Upon PDGF stimulation, p85α is recruited to the membrane where it activates a Cdc42-dependent pathway, leading to the formation of filopodia, which are thin, finger-like projections of the plasma membrane. nih.gov This process is mediated by the BH domain and is independent of PI3K's lipid kinase activity. nih.gov Similarly, p85-associated Rac activity contributes to the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells. nih.gov

Stress Fibers: In a coordinated response to PDGF, p85α also mediates the disassembly of contractile actin stress fibers and the reduction of associated focal adhesion complexes. nih.govnih.gov This reduction in cellular tension is a crucial step in initiating cell migration. nih.gov

Cytokinesis: During the final stages of cell division, p85α localizes to the cleavage furrow. nih.gov Here, it acts as a scaffold, binding simultaneously to Cdc42 and Septin2, and is essential for the local activation of Cdc42. nih.govnih.gov This localized activity is required for the proper accumulation of septins and actin at the contractile ring, ensuring the successful separation of the two daughter cells. nih.gov This role in cytokinesis is also independent of the p110 catalytic subunit. nih.gov In the protozoan Tetrahymena, a p85 protein has been shown to bind directly to G-actin in a calcium/calmodulin-dependent manner, suggesting a conserved role for p85-like proteins in regulating actin assembly during cell division. nih.gov

Interactions with Microtubules and Microtubule-Associated Proteins (e.g., MAP4, Septins)

The cytoskeleton-associated p85 protein engages in a complex and multifaceted relationship with the microtubule network, primarily through indirect interactions mediated by microtubule-associated proteins (MAPs) and septins. While direct binding of p85 to tubulin has not been definitively established, a significant body of evidence points to its role in modulating microtubule-dependent processes, particularly during cell division.

A key interaction involves the p110α catalytic subunit of PI3K, which localizes to microtubules through its association with Microtubule-Associated Protein 4 (MAP4). nih.govnih.gov This localization is crucial for the proper functioning of PI3K signaling on endosomes. nih.govnih.gov The isoform of the p85 regulatory subunit can influence this process. Studies have shown that in response to agonist stimulation and the knockdown of p85α, the remaining p110α, predominantly coupled with p85β, shows enhanced recruitment to endosomes along with receptor tyrosine kinases. nih.gov This suggests that the p85β isoform may facilitate the interaction between p110α and MAP4 on the microtubule tracks. nih.govnih.gov

Furthermore, p85α plays a critical, PI3K activity-independent role in cytokinesis by orchestrating the localization and function of septins, a group of GTP-binding proteins that form filamentous structures and associate with both the cell membrane and the cytoskeleton. portlandpress.comthermofisher.com Septins themselves can interact with the microtubule network, in some cases through MAP4. elabscience.com Specifically, research has demonstrated that p85α acts as a scaffold, simultaneously binding to both the small GTPase Cdc42 and septin 2. portlandpress.comthermofisher.com This ternary complex is essential for the proper localization of septin 2 to the cleavage furrow during cytokinesis. portlandpress.comthermofisher.com The deletion of p85α leads to defects in the septin cytoskeleton during mitosis. portlandpress.com This p85α-Cdc42-septin 2 cascade ensures the local activation of Cdc42 at the cleavage furrow, which in turn directs the organization of the septin ring, a structure critical for the completion of cell division. portlandpress.com

The formation of the septin ring itself is a dynamic process that begins with the recruitment of septins to the presumptive division site, a process influenced by Cdc42. nih.govnih.govfrontiersin.orgelifesciences.org The p85α-mediated scaffolding of Cdc42 and septin 2 provides a mechanism to define the precise location of cytoskeletal rearrangements required for cell separation. portlandpress.com

Localization at the Membrane-Cytoskeleton Interface and Focal Adhesions

The p85 protein is strategically positioned at the interface between the plasma membrane and the underlying cytoskeleton, particularly at specialized structures known as focal adhesions. This localization is critical for its role in integrating signals from the extracellular matrix with intracellular signaling pathways that control cell adhesion, migration, and invasion.

The different isoforms of p85 exhibit distinct localization patterns and functions at these sites. The p85β isoform, in particular, shows a pronounced localization at cell adhesions, where it forms a complex with Focal Adhesion Kinase (FAK). nih.gov The expression of p85β enhances the stability and maturation of focal adhesions, promoting the development of central, more stable adhesions over peripheral ones. nih.govresearchgate.net This stabilization is associated with the formation of an F-actin core within these structures, resembling the architecture of invadopodia, which are protrusive structures involved in cell invasion. nih.gov The recruitment of active Cdc42 and Rac to these adhesions by p85β is thought to drive the polymerization of F-actin. nih.gov The localization of p85β to focal adhesions is a dynamic process, negatively regulated by its interaction with the adaptor protein 2 (AP2). nih.gov

In contrast, the overexpression of the p85α isoform has been shown to reduce the number of focal adhesions. nih.gov This suggests a differential role for the two isoforms in regulating cell-matrix interactions.

Beyond focal adhesions, p85 has been identified as a component of the cadherin-based adhesion complex in epithelial cells. portlandpress.com This association is mediated by a direct interaction between the N-terminal SH2 domain of p85 and β-catenin, a key component of adherens junctions. portlandpress.com This interaction is regulated by tyrosine phosphorylation and suggests a role for PI3K in the functional regulation of cell-cell adhesion. portlandpress.com

The recruitment of the p85-p110 complex to the plasma membrane is a crucial step in the activation of PI3K signaling. This is often initiated by the binding of the p85 SH2 domains to phosphorylated tyrosine residues on receptor tyrosine kinases or their associated adaptor proteins, such as Insulin (B600854) Receptor Substrate 1 (IRS-1). thermofisher.com

Dynamic Redistribution During Cell Cycle Phases, including Mitosis and Cytokinesis

The subcellular localization of the this compound undergoes significant and dynamic changes throughout the cell cycle, with a particularly critical role emerging during mitosis and cytokinesis. This redistribution is essential for the faithful segregation of chromosomes and the successful physical separation of daughter cells.

The most well-characterized role of p85 in cell division is the PI3K activity-independent function of the p85α isoform in cytokinesis. portlandpress.comthermofisher.com During the final stages of mitosis, p85α is instrumental in orchestrating events at the cleavage furrow, the site of cell constriction. Deletion of p85α results in a notable accumulation of cells in telophase and an increase in the incidence of binucleated cells, indicating a failure of cytokinesis. thermofisher.com

Immunofluorescence studies have shown that during interphase, p85 is distributed throughout the cytoplasm. thermofisher.comthermofisher.com However, as cells enter mitosis, a pool of p85α, in concert with Cdc42 and septin 2, localizes to the cleavage furrow. portlandpress.comthermofisher.com This relocalization is crucial for the formation of a functional septin ring at the site of division. portlandpress.com The p85α protein acts as a scaffold, bringing together Cdc42 and septin 2 to ensure the localized activation of Cdc42, which in turn directs the assembly of the septin cytoskeleton. portlandpress.comthermofisher.com This cascade is a key mechanism for defining the plane of cell division and driving the ingression of the cleavage furrow. portlandpress.com

Furthermore, proteomic analyses have identified p85 as a component of the midbody, the transient structure that connects the two daughter cells just before abscission. nih.gov The midbody is a dense structure containing microtubules derived from the spindle midzone and is essential for the final separation. nih.govnih.gov The presence of p85 in the midbody suggests its involvement in the late stages of cytokinesis, potentially in the recruitment or regulation of other proteins required for abscission.

Molecular Interactors and Scaffold Functions of Cytoskeleton Associated P85 Protein

Direct Cytoskeletal Binding Partners

The p85 subunit directly and indirectly associates with a variety of proteins that constitute or regulate the cytoskeleton. These interactions are critical for translating extracellular cues into the physical reorganization of the cell's internal architecture.

Small GTPases (e.g., Cdc42, Rac1, RhoA) and Their Regulatory Mechanisms

The p85 subunit is a key interaction partner for Rho family small GTPases, which are master regulators of the actin cytoskeleton. The interaction is isoform-specific and dependent on the activation state of the GTPase.

Cdc42 and Rac1: Research has shown a specific association between the p85 subunit and the GTP-bound, active forms of Cdc42 and Rac1. nih.gov This binding is mediated through the N-terminal Rho-GAP homology (BH) domain of p85. nih.gov The interaction serves a dual purpose: it recruits the PI3K complex to sites of cytoskeletal remodeling and stimulates the lipid kinase activity of the associated p110 subunit. nih.gov For instance, in response to Platelet-Derived Growth Factor (PDGF), p85α-bound Rac is instrumental in inducing membrane ruffling. nih.gov Furthermore, p85α can mediate the disassembly of actin stress fibers and the reduction of focal adhesion complexes through a Cdc42-dependent pathway, a process that is essential for cell migration. researchgate.net

RhoA: In contrast to Cdc42 and Rac1, a similar direct binding interaction between p85 and RhoA has not been observed. nih.gov

The regulatory mechanism involves p85 acting as an effector for Cdc42 and Rac1. By binding to the active forms of these GTPases, p85 links receptor tyrosine kinase signaling to specific actin rearrangements, such as the formation of filopodia and lamellipodia, which are critical for cell motility. researchgate.netnih.govnih.gov This demonstrates a function for p85 that is independent of its role in inhibiting p110, acting instead as a crucial signaling scaffold. nih.gov

Interactorp85 Domain/RegionOutcome of Interaction
Cdc42 Rho-GAP (BH) DomainStimulation of PI3K activity; induction of filopodia formation and stress fiber disassembly. nih.govresearchgate.net
Rac1 Rho-GAP (BH) DomainStimulation of PI3K activity; induction of membrane ruffling. nih.gov
RhoA N/ANo significant direct interaction observed. nih.gov

Septin Family Proteins (e.g., Septin 2) and Their Cytoskeletal Assembly

Septins are considered the fourth component of the cytoskeleton, forming heterooligomeric complexes that assemble into filaments, rings, and cages. nih.govnih.gov These structures act as scaffolds and diffusion barriers at the cell cortex and are involved in cytokinesis, membrane dynamics, and ciliogenesis. nih.govnih.gov Septins are known to interact with both actin filaments and microtubules and play a role in their organization. nih.gov

While both p85/PI3K signaling and septins are co-localized at the plasma membrane and are deeply involved in cytoskeletal regulation, evidence for a direct physical interaction between the p85 protein and septin family members like Septin 2 is not prominently documented in current research. However, a functional interplay is evident. Septins can bind to phosphoinositides, including PI(4,5)P2, the substrate for PI3K, and this interaction can modulate septin filament assembly. nih.govyoutube.com This suggests an indirect relationship where PI3K activity, regulated by p85, could influence the local lipid environment, thereby affecting septin organization and function at the cytoskeleton.

Actin-Binding Proteins (e.g., Filamin A, N-WASP, IQGAP1) and Their Co-localization

p85 is integrated into the actin cytoskeleton network through its association with key actin-binding and scaffolding proteins.

G-actin: In the protozoan Tetrahymena, a p85 protein has been shown to bind directly to globular actin (G-actin) in a calcium/calmodulin-dependent manner. This interaction is crucial for recruiting actin monomers to the division plane to initiate the formation of the contractile ring during cytokinesis. nih.gov This finding provides a precedent for a direct p85-actin link, though a similar mechanism in mammalian cells requires further investigation.

N-WASP (Neural Wiskott-Aldrich syndrome protein): The p85α subunit is essential for activating N-WASP downstream of Cdc42 in response to PDGF stimulation. researchgate.net N-WASP, in turn, activates the Arp2/3 complex to promote actin polymerization. This places p85 in a critical position within the signaling cascade that connects growth factor receptors to actin dynamics. researchgate.net

Filamin A (FLNA): FLNA is a large actin-crosslinking protein that also acts as a scaffold. FLNA and p85 have been shown to compete for binding to the intracellular loops of certain G protein-coupled receptors (GPCRs), such as the somatostatin (B550006) receptor sst2. plos.org This competition serves as a switch; ligand activation of the receptor can favor FLNA binding, leading to the dissociation of the p85-p110 complex and subsequent inhibition of the PI3K pathway. plos.org This demonstrates a co-localization and a functionally antagonistic relationship at receptor signaling complexes.

IQGAP1: The scaffolding protein IQGAP1, which links cell signaling to the actin cytoskeleton, physically associates with PI3K subunits, including p85. nih.gov IQGAP1 can scaffold a complex containing both PI3K and another lipid kinase, PIPKIγ. This co-localization is thought to accelerate the production of PI(3,4,5)P3, a key lipid messenger that drives cytoskeletal reorganization. nih.gov

InteractorType of InteractionFunctional Consequence
G-actin Direct binding (in Tetrahymena)Recruitment of actin monomers for contractile ring formation. nih.gov
N-WASP Functional (p85 activates N-WASP via Cdc42)Promotes actin polymerization and cytoskeletal reorganization. researchgate.net
Filamin A Competitive binding (for GPCRs)Negatively regulates PI3K pathway by displacing p85 from receptor complexes. plos.org
IQGAP1 ScaffoldingForms a complex with PI3K to localize lipid signaling and promote cytoskeletal changes. nih.gov

Microtubule-Associated Proteins

Microtubules and their associated proteins (MAPs) are fundamental to cell shape, intracellular transport, and cell division. nih.govnih.gov While the PI3K pathway is known to influence microtubule stability and organization, a direct binding interaction between the p85 subunit and a specific MAP has not been clearly established in the reviewed literature. The effects of p85/PI3K on the microtubule network are likely indirect, mediated through the activation of downstream effectors, such as the Rho-family GTPases, which are known to cross-talk with microtubule-regulating pathways. nih.gov For example, the organization of both actin and microtubule cytoskeletons for processes like axonal branching requires septins, which are functionally linked to PI3K signaling. nih.gov

Formation of Multi-Protein Scaffolding Complexes at the Cytoskeleton

A primary function of the cytoskeleton-associated p85 is to act as a scaffold, assembling large, multi-protein complexes that serve as signaling hubs. Its multiple protein-interaction domains allow it to connect receptor systems to downstream cytoskeletal effectors.

p85 participates in the formation of diverse signaling complexes. For example, following insulin (B600854) or IGF-1 stimulation, p85 binds to tyrosine-phosphorylated Insulin Receptor Substrate (IRS) proteins. nih.govnih.gov Monomeric p85, when in excess of the p110 subunit, can form distinct cytosolic complexes with IRS-1, effectively sequestering it and down-regulating the signaling pathway. nih.govconsensus.app This demonstrates p85's ability to form large, stable protein-only complexes.

Furthermore, p85 integrates into larger scaffolds built by other proteins. It is recruited by scaffolding proteins like IQGAP1, Filamin A, and β-arrestin to specific subcellular locations, linking PI3K activity to cytoskeletal regulation, GPCR signaling, and other pathways. nih.govplos.orgfrontiersin.org p85 also forms ternary complexes with other adaptor proteins, such as GAB2 and the phosphatase SHP2, which modulate signaling flux through the PI3K and other pathways like the ERK cascade. nih.govresearchgate.net These scaffolding functions underscore the role of p85 as a central node in a complex protein interaction network that dictates cell behavior.

Interplay with Lipid Signaling Pathways at the Membrane-Cytoskeleton Interface

The interface between the plasma membrane and the underlying cytoskeleton is a highly active region for signal transduction. The p85 subunit is a master regulator of this interplay by controlling the production of phosphoinositide lipids.

The primary role of the p85-p110 complex is to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) from its precursor, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a lipid concentrated at the inner leaflet of the plasma membrane. nih.gov The recruitment of the p85/p110 complex to the membrane, often initiated by p85 binding to activated receptors or small GTPases like Rac1/Cdc42, is the critical activation step. nih.gov

The resulting localized burst of PIP3 production acts as a docking site for proteins containing Pleckstrin Homology (PH) domains, including the kinase Akt and regulators of Rho GTPases. This recruitment triggers downstream signaling cascades that directly impact the cytoskeleton. For example, PIP3 production can disrupt the interaction between the actin-binding protein α-actinin and actin filaments, promoting cytoskeletal remodeling. The interplay is bidirectional; cytoskeletal components like septins can also influence lipid signaling by binding to phosphoinositides and potentially regulating the activity of lipid kinases and phosphatases. nih.govyoutube.com This positions p85 as a pivotal molecule that translates receptor activation into lipid-based signals that organize the cytoskeleton.

Signaling Pathways Regulated by Cytoskeleton Associated P85 Protein

Regulation of PI3K Signaling in the Context of Cytoskeletal Dynamics

The interplay between p85 and PI3K signaling is fundamental to the regulation of the cytoskeleton. This regulation occurs through both PI3K-dependent and independent mechanisms, highlighting the versatility of p85 as a signaling molecule.

The activation of the PI3K/AKT signaling pathway is a key driver of changes in all major components of the cytoskeleton, including actin microfilaments, microtubules, and intermediate filaments. nih.govresearchgate.net This modulation is crucial for processes like cell motility and migration. nih.gov Upon stimulation by growth factors, PI3K is recruited to the cell membrane, where it phosphorylates phospholipids (B1166683) to generate second messengers like PIP3. nih.gov These lipid products of PI3K are instrumental in activating downstream targets, including the Rho family of small GTPases such as Rac1, RhoA, and Cdc42, which are master regulators of the actin cytoskeleton. nih.gov The activation of these GTPases drives the polymerization of actin monomers, leading to the formation of structures like lamellipodia and filopodia. nih.govtandfonline.com

Furthermore, the PI3K/AKT pathway influences microtubule dynamics. A functional microtubule network is necessary for the phosphorylation and activation of AKT following stimulation of receptors like the insulin-like growth factor 1 receptor (IGF-1R). mdpi.com The PI3K/AKT axis also affects intermediate filaments; for instance, depleting lamin A/C, a nuclear intermediate filament protein, can disrupt PI3K activation by regulating the mRNA levels of the p110 and p85 subunits. nih.govnih.gov

Table 1: PI3K-Dependent Effects on Cytoskeletal Components

Cytoskeletal ComponentEffect of PI3K/AKT SignalingKey MediatorsCellular Outcome
Actin FilamentsPromotes assembly and polymerizationRho GTPases (Rac1, RhoA, Cdc42), WASP/WAVE, Arp2/3 complexFormation of lamellipodia and filopodia, enhanced cell motility
MicrotubulesRegulates polymerization and stabilityAKT, MAP4Supports intracellular transport and cell polarity
Intermediate FilamentsInfluences abundance and organizationLamin A/CMaintains cellular structure and integrity

Beyond its role in the PI3K heterodimer, the p85 regulatory subunit possesses critical functions that are independent of the p110 catalytic subunit's lipid kinase activity. nih.govnih.gov These non-catalytic roles often involve p85 acting as an adaptor or scaffold protein, directly influencing cytoskeletal organization. nih.govresearchgate.net

A prominent example is the regulation of the Rho GTPase Cdc42. Studies have shown that p85 can mediate platelet-derived growth factor (PDGF)-induced cytoskeletal changes, such as filopodia formation and the disassembly of actin stress fibers, in a manner that is independent of PI3K enzymatic activity. nih.gov This signaling cascade involves the PDGF receptor, p85, Cdc42, and its downstream effector N-WASP, directly linking cell surface receptors to actin dynamics and cell migration. nih.gov

Furthermore, p85 plays a crucial role in cytokinesis, the final stage of cell division. Deletion of the p85α subunit leads to defects in cytokinesis, resulting in an accumulation of cells in telophase and the appearance of binucleated cells. nih.govembopress.org This function is independent of PI3K activity, as inhibiting the p110 subunit does not cause the same defects. nih.govembopress.org In this context, p85α acts as a scaffold, binding simultaneously to Cdc42 and septin 2, thereby regulating their localization to the cleavage furrow and ensuring proper cell separation. nih.govembopress.org The existence of free p85, in excess of p110, allows for these independent functions, which are critical for processes like cell migration and cell division. nih.govnih.gov

Cross-Talk and Integration with Rho GTPase Signaling Networks

The p85 protein is intricately linked with Rho GTPase signaling networks, which are central to cytoskeletal regulation. This crosstalk is bidirectional, with p85 influencing Rho GTPases and vice versa. nih.gov

As mentioned, p85 can act upstream of Cdc42. The PDGF-induced pathway leading to the activation of Cdc42 and N-WASP is dependent on the p85α regulatory subunit, but not the enzymatic activity of PI3K. nih.gov This p85/Cdc42/N-WASP pathway is responsible for inducing filopodia formation, reducing actin stress fibers, and decreasing focal adhesion complexes, all of which are critical for cell migration. nih.gov The ability of p85α to bind Cdc42 is essential for these effects. nih.gov

Conversely, Rho GTPase family members can regulate PI3K signaling. nih.gov Multiple Rho GTPases, including Rac and Cdc42, can cooperate to activate PI3K, suggesting a feedback loop that can amplify migratory signals. nih.govtandfonline.com For instance, Rac1 and Cdc42 can bind to and activate the p110β catalytic subunit of PI3K. tandfonline.com This integration allows for a coordinated and robust response to migratory cues, where initial p85-mediated activation of Rho GTPases can be reinforced by subsequent Rho GTPase-mediated activation of PI3K.

Modulation of Other Kinase Cascades and Downstream Effectors Relevant to Cytoskeleton

The influence of p85 extends to other kinase cascades and downstream effectors that are pivotal for cytoskeletal function. The PI3K/AKT pathway, regulated by p85, can engage in crosstalk with other signaling molecules like GSK-3β to regulate Rho family members. nih.gov

Downstream of the PI3K pathway, the mTORC2 complex, but not mTORC1, appears to be involved in mediating CDC-42-induced neuronal protrusion. tandfonline.com This suggests a specific signaling branch downstream of p85 that contributes to cytoskeletal remodeling in neurons. tandfonline.com

Furthermore, p85-mediated signaling can influence the MAPK-ERK pathway. The phosphorylation state of p85α can modulate the kinetics of both the MAPK-ERK and AKT pathways in response to insulin (B600854), thereby affecting cell proliferation and motility. nih.gov Downstream effectors of Rho GTPases that are indirectly influenced by p85 include p21-activated kinase (PAK), which can mediate the inhibition of actin stress fibers. nih.govnih.gov

Post-Translational Modifications and Their Impact on Cytoskeleton-Associated p85 Protein Function and Stability

Post-translational modifications (PTMs) are crucial for regulating the function and stability of proteins, and p85 is no exception. nih.govcytoskeleton.comnih.gov These modifications, such as phosphorylation and sumoylation, add a layer of complexity to the signaling networks involving p85. nih.govtandfonline.comnih.gov

Phosphorylation: The phosphorylation of p85 can significantly alter its function. For example, phosphorylation of serine 83 (S83) on p85α by protein kinase A (PKA) can modulate the formation of the p85α/IRS-1 complex and its subcellular localization. nih.gov This, in turn, influences the kinetics of insulin signaling through both the AKT and ERK pathways, impacting cell survival, proliferation, and motility. nih.gov Another critical phosphorylation event occurs on tyrosine 688 (Y688). Phosphorylation of this residue by Src family kinases can relieve the inhibitory effect of p85 on the p110 catalytic subunit, leading to increased PI3K activity. researchgate.netresearchgate.net

Sumoylation: Sumoylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is an emerging regulatory mechanism for p85. cytoskeleton.comnih.govcytoskeleton.com Both p85α and p85β can be conjugated to SUMO1 and SUMO2. nih.gov This modification has been shown to modulate the tyrosine phosphorylation of p85; sumoylation reduces the levels of tyrosine-phosphorylated p85, while a loss of sumoylation leads to its increase. nih.gov A sumoylation-defective mutant of p85β results in higher activation of the PI3K pathway and increased cell migration and transformation. nih.gov This indicates that sumoylation acts as a novel regulatory switch, fine-tuning the activity of the PI3K pathway through the modulation of p85. nih.gov

Table 2: Post-Translational Modifications of p85 and their Functional Consequences

ModificationSiteEnzyme/ModifierFunctional Impact
PhosphorylationSerine 83 (p85α)Protein Kinase A (PKA)Modulates p85α/IRS-1 complex formation, influences AKT and ERK signaling, affects cell motility. nih.gov
PhosphorylationTyrosine 688Src family kinasesRelieves p85-mediated inhibition of p110, increasing PI3K activity. researchgate.netresearchgate.net
SumoylationLysine residues in iSH2 domainSUMO1, SUMO2Reduces tyrosine phosphorylation of p85, negatively regulates PI3K pathway activation. nih.gov

Compound and Protein Names

Name
4EBP1
AAP-1
ABP
Acetate
Acetylation
Actin
AKT
ARF1
Arp2/3 complex
ATM-1
BRD7
Cadherin
Carbonylation
Cdc42
CDC-42(G12V)
CD28
Claudin1
Cofilin
Collagen
DAF-15/Raptor
EGFP-p85α
ERK
FcεRI
FOXO1
Fyn
Gab2
Gelsolin
Gelsolin
Glutathionylation
Glycogen synthase kinase-3β (GSK-3β)
HA-p65PI3K
HA-p85α
Histone
IGF-1
Insulin
IQGAP1
IRS-1
Keratin 8
Keratin 18
Lamin A/C
Lck
LIMK
LPA
Ly-294002
Malonylation
MAP4
MAPK
mDia
MIG-15/NIK
MLCK
MLCP
mTORC1
mTORC2
MuRF1
Myosin
N-myc-p110-CAAX
N-WASP
NCK
Nitration
Nitrosylation
O-GlcNAcylation
p101
p110
p21-activated kinase (PAK)
p50α
p53
p55α
p55γ
p65PI3K
p70S6K
p84
p85
p85A
p85D
PDK1
Phosphate
PI(3,4,5)P3
PIAS3
PIK3R1
PIP2
PIP3
PKA
Por 1
PTEN
Rab5
Rac
Rac1
Ras
RICT-1/Rictor
Ritonavir (RTV)
RhoA
ROCK
S6K1
Septin 2
SHP-1
SOCS-6
SUMO (Small Ubiquitin-like Modifier)
TOCA-1
TOCA-2
Trim32
Tropomyosin
Tubulin
Ubc9
Ubiquitin
v-Cdc42
v-Rac
v-Rho A
WASP
WAVE
Wortmannin
β-catenin

Functional Roles of Cytoskeleton Associated P85 Protein in Fundamental Cellular Processes

Regulation of Actin Cytoskeleton Dynamics and Remodeling

The p85 subunit is a critical regulator of the actin cytoskeleton, a dynamic network of filaments essential for cell shape, movement, and internal organization. nih.govnih.gov It exerts its influence through a complex interplay with various signaling molecules and actin-binding proteins, ultimately controlling processes like cell migration, adhesion, and the formation of protrusive structures. nih.govresearchgate.netembopress.org

The p85α regulatory subunit of PI3K is essential for controlling cytoskeletal changes induced by growth factors like platelet-derived growth factor (PDGF), which are crucial for directed cell migration. nih.govresearchgate.net This process is fundamental to physiological events such as wound healing and immune responses, as well as pathological conditions like tumor metastasis. embopress.org Research demonstrates that PDGF activates the small GTPase Cdc42 and its downstream effector, N-WASP, leading to rearrangements of the actin cytoskeleton that are necessary for cell movement. nih.govresearchgate.net

Crucially, the induction of this Cdc42 pathway is dependent on p85α but can be independent of the enzymatic activity of the PI3K catalytic subunit. nih.govresearchgate.net This highlights a novel signaling function for the p85 subunit, where it acts as an adapter protein linking cell surface receptors to the machinery of actin dynamics. nih.gov This p85/Cdc42/N-WASP pathway is instrumental in mediating PDGF-induced cell migration on substrates like collagen. nih.govresearchgate.net The coordinated action of these proteins drives the cycles of protrusion, adhesion, and retraction that characterize cell motility. nih.gov

Cell adhesion to the extracellular matrix (ECM) and to other cells is a highly regulated process involving complex protein structures. The p85 subunit influences these interactions in several ways. In response to PDGF, p85α activation contributes to a reduction in focal adhesion complexes, which are the sites where cells anchor to the ECM. nih.govresearchgate.net This disassembly of adhesion sites is a necessary step in cell migration, allowing the cell to detach its trailing edge as it moves forward. embopress.org

Furthermore, the p85 subunit has been found to be associated with the cadherin-based adhesion complex in human epithelial cells through a direct interaction with β-catenin. nih.gov This interaction is regulated by tyrosine phosphorylation and involves the N-terminal Src homology 2 (SH2) domain of p85. nih.gov This suggests that p85, via PI3K, may play a role in modulating the strength and dynamics of cell-cell adhesions, which must be carefully controlled to allow for processes like tissue repair. nih.gov The adaptor protein CAP (c-Cbl associated protein) is another molecule involved in modulating adhesion-mediated signaling; its depletion leads to enhanced cell spreading and migration, highlighting the complex network of proteins that regulate these events. embopress.org

The formation of membrane protrusions is a driving force for cell migration and invasion. The p85 subunit is directly implicated in the generation of these structures. Studies have shown that expression of p85 can induce the formation of filopodia—thin, finger-like projections—and a decrease in actin stress fibers, changes that are characteristic of Cdc42 activation. nih.gov This effect appears to depend on the ability of the Bcr homologous domain of p85α to associate with Cdc42. nih.gov

Lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, are also influenced by p85. nih.govnih.gov The formation of these structures is driven by the polymerization of a dendritic actin network. nih.gov PI3K signaling, regulated by p85, is known to stabilize these lamellipodial protrusions. nih.gov

In the context of cancer invasion, p85β, another isoform of the regulatory subunit, has been shown to regulate the formation of invadopodia. researchgate.netnih.gov These are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov Network analysis has identified the p85 subunit of PI3K as a central hub in the transition from focal adhesions to invadopodia, underscoring its importance in the acquisition of an invasive phenotype. nih.gov

Table 1: Role of Cytoskeleton-Associated p85 Protein in Actin Dynamics

Cellular ProcessSpecific Role of p85Key Interacting ProteinsOutcome
Cell Motility Acts as a signaling adapter downstream of PDGF receptors. nih.govPDGF-R, Cdc42, N-WASPPromotes directed cell migration. nih.govresearchgate.net
Focal Adhesion Induces disassembly of focal adhesion complexes. nih.govCdc42Facilitates focal adhesion turnover required for migration. nih.govembopress.org
Cell-Cell Adhesion Associates with the cadherin complex via β-catenin. nih.govβ-catenin, E-cadherinRegulates the stability of cell-cell junctions. nih.gov
Filopodia Formation Induces the formation of filopodia. nih.govCdc42Promotes the formation of exploratory cell protrusions. nih.gov
Lamellipodia Dynamics PI3K signaling involving p85 stabilizes lamellipodia. nih.govIntegrins, FAKSupports persistent leading-edge protrusion. nih.gov
Invadopodia Formation p85β isoform regulates invadopodia formation. researchgate.netPKCαFacilitates extracellular matrix degradation and invasion. nih.gov

Role in Microtubule Organization and Dynamics

While the primary role of p85 is associated with the actin cytoskeleton, its influence extends to the microtubule network. mdpi.com Microtubules are crucial for maintaining cell structure, intracellular transport, and cell division. researchgate.netyoutube.com The interplay between the actin and microtubule cytoskeletons is essential for coordinated cellular activities like directed migration. nih.govmdpi.com

The p85 protein can indirectly influence microtubule dynamics. For instance, signaling pathways initiated by p85 can affect microtubule-associated proteins (MAPs) that regulate microtubule stability and organization. popcouncil.orgyoutube.com Furthermore, the reorganization of the actin cytoskeleton, which is heavily influenced by p85, can in turn affect the spatial organization and polarization of the microtubule network. nih.gov In motile cells, microtubules often extend into the actin-rich lamellipodia at the leading edge, and their dynamics are coordinated with actin polymerization to promote sustained cell protrusion. nih.gov This coordination is critical for delivering components necessary for adhesion and signaling to the cell front, a process where PI3K signaling is known to be involved. nih.govmdpi.com

Essential Contribution to Cell Division and Cytokinesis

Successful cell division relies on the precise coordination of both the microtubule-based mitotic spindle and the actin-based contractile ring. nih.gov In the protozoan Tetrahymena, a protein designated p85 has been identified as a key player in cytokinesis, the final stage of cell division where the cytoplasm is divided. nih.gov This p85 protein localizes to the future division site even before the contractile ring forms. nih.gov

The function of Tetrahymena p85 is dependent on its interaction with calmodulin in a calcium-dependent manner. nih.gov This complex then binds to G-actin (globular actin), but not F-actin (filamentous actin). nih.gov This suggests a model where the p85-calmodulin complex is responsible for recruiting actin monomers to the division plane, thereby initiating the formation of the contractile ring. nih.gov Inhibition of the interaction between p85 and calmodulin prevents the formation of the contractile ring, highlighting the essential role of this cytoskeleton-associated protein in cytokinesis. nih.gov While this research is in a protozoan, it points to a conserved mechanism by which p85-like proteins may link signaling pathways to the actin machinery during cell division.

Table 2: Function of p85 in Microtubules and Cell Division

Cellular Structure/ProcessSpecific Role of p85Mechanism of ActionConsequence
Microtubule Organization Indirectly influences microtubule dynamics. nih.govmdpi.comCrosstalk between actin and microtubule networks; downstream signaling effects on MAPs. nih.govpopcouncil.orgCoordinated cytoskeletal polarization for cell migration. nih.gov
Cytokinesis (Tetrahymena) Essential for the formation of the contractile ring. nih.govBinds G-actin in a Ca2+/calmodulin-dependent manner to recruit actin monomers to the division plane. nih.govEnables the physical separation of daughter cells. nih.gov

Influence on Cell Polarity Establishment and Maintenance

Cell polarity, the asymmetric organization of cellular components, is fundamental to the function of most cells and is largely dependent on the vectorial organization of the cytoskeleton. calis.edu.cnnih.gov The establishment of a polarized state involves a cascade of events that translates an external or internal cue into an asymmetric distribution of proteins and lipids, guided by the actin and microtubule networks. calis.edu.cnnih.gov

The p85 subunit, through its regulation of Rho family GTPases like Cdc42 and its control over the actin cytoskeleton, is a key contributor to cell polarity. nih.gov The activation of Cdc42 at a specific site on the cell cortex is a critical step in breaking symmetry and establishing a polarity axis. nih.gov As established, p85 is a crucial mediator in this activation pathway downstream of receptors like the PDGF-R. nih.gov By inducing localized actin polymerization and the formation of protrusions like filopodia and lamellipodia at one end of the cell, p85 helps to define the leading edge of a migrating cell, a classic example of cell polarization. nih.govresearchgate.net This localized cytoskeletal activity, driven by phosphoinositide signaling pathways in which p85 is a key component, ensures the directed transport of organelles and molecules, reinforcing and maintaining the polarized state. nih.gov

Modulation of Intracellular Trafficking and Endocytosis (e.g., Clathrin-mediated Endocytosis)

The intricate process of intracellular trafficking, which ensures that molecules are transported to their correct destinations within the cell, is heavily reliant on the endocytic pathway. A primary mechanism for this is clathrin-mediated endocytosis, a process involving the formation of small vesicles on the inner side of the plasma membrane. Both the p85 subunit of PI3K and CIN85 are implicated in the regulation of this vital cellular function.

CIN85 as a Scaffold in Clathrin-Mediated Endocytosis:

CIN85, also known as SH3KBP1, functions as a critical scaffold protein, particularly in the down-regulation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.gov It facilitates the internalization of these receptors through clathrin-coated pits. The structure of CIN85 is key to its function, featuring three N-terminal SH3 domains, a proline-rich region, and a C-terminal coiled-coil domain. cellsignal.com This multi-domain architecture allows CIN85 to act as a hub, bringing together various components of the endocytic machinery.

Upon ligand-induced activation and ubiquitination of an RTK by the E3 ubiquitin ligase c-Cbl, CIN85 is recruited to the receptor-Cbl complex. reactome.org The SH3 domains of CIN85 then bind to proline-rich motifs on other proteins, most notably endophilins. This interaction is crucial for inducing the membrane curvature necessary for the formation of endocytic vesicles. By linking the ubiquitinated receptor to endophilins, CIN85 ensures the efficient removal of activated receptors from the cell surface, a critical step in signal termination. reactome.org

Furthermore, the coiled-coil domain of CIN85 allows for its oligomerization, which may enhance its ability to cluster its binding partners and form large signaling complexes, thereby increasing the efficiency of endocytosis. nih.govnih.gov

The p85 Subunit of PI3K and its Regulatory Role in Trafficking:

The p85 regulatory subunit of PI3K also plays a significant, though perhaps more indirect, role in modulating intracellular trafficking. While PI3K is well-known for its catalytic activity in producing lipid second messengers, the p85 subunit possesses functions independent of its role in the PI3K heterodimer. frontiersin.org

One such role involves the regulation of insulin (B600854) and insulin-like growth factor (IGF-1) signaling. Monomeric p85α can sequester the insulin receptor substrate 1 (IRS-1) in the cytosol, preventing its interaction with the insulin receptor and thereby down-regulating the signaling cascade. nih.gov This sequestration affects the subsequent trafficking and signaling of the receptor.

More directly, recent findings have identified AP2 (adaptor protein 2) binding motifs within the inter-SH2 domain of the p85β isoform. nih.gov AP2 is a core component of the clathrin-mediated endocytosis machinery. The interaction between p85β and AP2 can trigger clathrin- and dynamin-mediated endocytosis in a manner that is independent of PI3K's catalytic activity. nih.gov This suggests a non-canonical role for p85 in directly influencing the formation of endocytic vesicles.

ProteinKey Function in EndocytosisInteracting PartnersMechanism
CIN85 Scaffold protein for receptor internalizationc-Cbl, Endophilins, SHIP-1, ASAP1Links ubiquitinated receptors to the endocytic machinery via its SH3 domains, promoting vesicle formation. nih.govreactome.org
p85 (PI3K subunit) Regulation of receptor signaling and endocytosisIRS-1, AP2Sequesters signaling adaptors like IRS-1; can directly initiate endocytosis through AP2 binding, independent of PI3K catalytic activity. nih.govnih.gov

Involvement in Mechanotransduction Pathways and Cellular Response to Mechanical Cues

Mechanotransduction is the process by which cells convert mechanical stimuli from their environment into biochemical signals, influencing critical cellular decisions such as migration, proliferation, and differentiation. The cytoskeleton plays a central role in sensing and transmitting these forces, and both the p85 subunit of PI3K and CIN85 are involved in these complex signaling networks.

The p85 Subunit of PI3K as a Hub in Mechanosensing:

The PI3K pathway is recognized as a central integrator of mechanical and chemical signals. The p85 regulatory subunit is essential in this process, linking mechanosensors at the cell surface to the actin cytoskeleton. A key aspect of this is its role in regulating cell migration, a process exquisitely sensitive to mechanical cues from the extracellular matrix.

Studies have shown that the p85α subunit is required for cytoskeletal reorganization in response to stimuli like platelet-derived growth factor (PDGF). nih.gov This involves the activation of small GTPases such as Cdc42, which are master regulators of actin dynamics and the formation of filopodia. nih.gov This function of p85α can be independent of the catalytic activity of PI3K, highlighting a direct role for the regulatory subunit in orchestrating cytoskeletal changes.

Furthermore, the subcellular localization of p85 is critical for its function in mechanosensing. The p85β isoform has been shown to accumulate at focal adhesions, which are large protein complexes that connect the actin cytoskeleton to the extracellular matrix and are major sites of force transmission. nih.gov The localization of p85β at these structures is regulated by its AP2 binding motifs, and mutations in these motifs lead to aberrant accumulation at focal adhesions and altered cell migration. nih.gov This suggests that p85 is involved in the local control of signaling at these key mechanosensitive sites.

CIN85 and its Connection to Cytoskeletal Remodeling:

While less directly implicated in mechanotransduction than the p85 subunit of PI3K, CIN85's role in regulating the cytoskeleton suggests its involvement in cellular responses to mechanical forces. cellsignal.com CIN85 interacts with a variety of proteins that modulate the actin cytoskeleton, including p130Cas and cortactin.

As a scaffold protein, CIN85 can assemble signaling complexes that influence cytoskeletal organization. rndsystems.com Its involvement in processes like cell adhesion and morphology points to a role in maintaining cellular structure and responding to changes in the physical environment. rndsystems.com By coordinating signaling cascades that impact the cytoskeleton, CIN85 likely contributes to the complex cellular responses to mechanical cues.

ProteinRole in MechanotransductionKey Interacting Pathways/ComponentsCellular Outcome
p85 (PI3K subunit) Integrates mechanical signals with cytoskeletal dynamicsPDGF receptor signaling, Cdc42, Focal AdhesionsRegulation of actin stress fibers, filopodia formation, and directed cell migration. nih.gov
CIN85 Regulation of cytoskeletal organizationp130Cas, CortactinModulation of cell adhesion and morphology, contributing to the cellular response to the physical environment. rndsystems.com

Methodological Approaches for Investigating Cytoskeleton Associated P85 Protein

Advanced Imaging Techniques for Spatiotemporal Analysis

Visualizing the dynamic localization and interactions of p85 in living cells is crucial to understanding its function at the cytoskeletal interface. Advanced microscopy techniques provide the necessary resolution and temporal precision for these investigations.

Live-cell imaging enables the real-time observation of cellular processes, providing invaluable insights into the spatiotemporal dynamics of proteins. nih.govcytoskeleton.com By tagging p85 with a fluorescent protein, such as Green Fluorescent Protein (GFP), researchers can track its movement and localization within living cells. For example, studies have utilized GFP-tagged p85α (EGFP-p85α) to monitor its translocation in response to growth factor stimulation. Following IGF-1 stimulation, EGFP-p85α was observed to move from the cytosol and accumulate in distinct, foci-like complexes, which were identified as containing the insulin (B600854) receptor substrate-1 (IRS-1). nih.gov This technique allows for the direct visualization of p85 recruitment to specific subcellular locations, which can then be correlated with changes in cytoskeletal architecture or cell behavior. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic method used to measure the proximity between two molecules, making it ideal for studying protein-protein interactions in their native cellular environment. nih.govyoutube.com The technique relies on the energy transfer from an excited donor fluorophore to an acceptor fluorophore when they are within a very short distance (typically less than 10 nanometers). youtube.com To study the interaction between p85 and a potential cytoskeletal partner, one protein would be fused to a donor fluorophore (e.g., CFP - Cyan Fluorescent Protein) and the other to an acceptor (e.g., YFP - Yellow Fluorescent Protein). youtube.com If the proteins interact, excitation of the donor will lead to emission from the acceptor, a signal that can be quantified to determine the efficiency of the interaction. nih.gov FRET has been successfully used to analyze the affinity of the p85α/p110δ PI3K complex for lipid membranes, demonstrating that binding of phosphotyrosine (pY) peptides significantly increases this affinity, particularly for membranes containing the PI3K substrate PIP2. nih.gov This approach could be adapted to directly visualize and quantify the dynamic association of p85 with specific cytoskeletal components or regulatory proteins in real-time.

Conventional light microscopy is limited by the diffraction of light, which restricts resolution to approximately 200-250 nm. Many cytoskeletal structures and molecular complexes are smaller than this limit. nih.gov Super-resolution microscopy encompasses a range of techniques that bypass this limitation, achieving resolutions down to the nanometer scale. nih.govrsc.org These methods, including Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Structured Illumination Microscopy (SIM), have revolutionized the study of the cytoskeleton. rsc.orgnih.govresearchgate.net

These techniques have been instrumental in revealing the intricate, previously unseen organization of cytoskeletal networks, such as the periodic actin-spectrin lattice in axons. researchgate.netelifesciences.org To investigate cytoskeleton-associated p85, super-resolution microscopy can be used to pinpoint the precise localization of fluorescently-labeled p85 molecules with respect to individual cytoskeletal filaments. For instance, by labeling p85 and actin or microtubules with different fluorophores, researchers could determine if p85 localizes to specific domains along filaments, at filament intersections, or at sites of dynamic remodeling. This level of detail is critical for understanding the structural basis of p85's function in regulating or anchoring to the cytoskeleton. nih.gov While technically demanding, especially for live-cell imaging, the application of super-resolution methods offers unparalleled insight into the nanoscale architecture of p85-cytoskeleton interactions. nih.govarxiv.org

Biochemical and Biophysical Methods for Molecular Interaction Analysis

Identifying the direct and indirect binding partners of p85 is fundamental to mapping its functional network. Biochemical and biophysical assays provide the means to isolate p85-containing complexes and to measure the kinetics of these interactions in a controlled setting.

Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying protein-protein interactions. This method uses an antibody specific to a target protein—in this case, p85—to pull it out of a cell lysate. Any proteins that are stably bound to p85 will be co-precipitated. nih.gov These associated proteins can then be identified using mass spectrometry (MS), a technique that measures the mass-to-charge ratio of ionized molecules to determine their exact identity and quantity. youtube.com

This Co-IP-MS approach has been extensively used to map the "interactome" of p85. For example, researchers have performed label-free quantitative mass spectrometry on p85 immunoprecipitates to identify and quantify known PI3K activators like IRS1, IRS2, GAB1, and ERBB3 that bind directly to p85's SH2 domains. nih.gov This method can distinguish changes in protein interactions under different conditions, such as before and after drug treatment. nih.gov In another study, MS analysis of a co-precipitated protein band led to the identification of XBP-1s as a novel interacting partner of the p85 regulatory subunits. nih.gov By applying this method to cells where cytoskeletal dynamics are being modulated, novel links between p85 and cytoskeletal regulatory proteins can be discovered.

Identified InteractorMethodCell/System ContextKey FindingReference
IRS1, IRS2, GAB1, GAB2, PDGFR, ERBB3Co-IP & Quantitative MSNSCLC and other cancer cell linesIdentified and quantified the primary pY-proteins activating PI3K by binding to p85. nih.gov
XBP-1sCo-IP & Tandem MSMouse Embryonic Fibroblasts (MEFs)Identified p85 as a binding partner for the transcription factor XBP-1s, linking insulin signaling to ER stress response. nih.gov
p110 (catalytic subunit)Co-IP & ImmunoblottingVarious cell lines (e.g., MCF10A, WHIM12)Confirmed the canonical interaction between the p85 regulatory and p110 catalytic subunits. nih.gov
SHP2Co-IP & Tandem MSDrosophila S2R+ and human cellsA cross-species comparison revealed a direct interaction between p85 and the phosphatase SHP2. thebiogrid.org

While Co-IP suggests an interaction within the complex milieu of the cell, in vitro reconstitution and binding assays are used to confirm direct interactions and to quantify their biophysical properties. These methods involve purifying the proteins of interest (e.g., p85 and a specific cytoskeletal protein like actin or tubulin) and studying their interaction in a controlled, cell-free system. cytoskeleton.comcytoskeleton.comnih.gov This approach eliminates confounding variables from the cellular environment, allowing for precise measurement of binding kinetics and affinities. nih.gov

Various binding assays can be employed. For example, pull-down assays using purified, tagged proteins (e.g., GST-PTEN) were used to demonstrate the direct binding of the p85α BH domain to the tumor suppressor PTEN. nih.gov More advanced biophysical techniques like surface plasmon resonance (SPR), performed using instruments such as a BIAcore, allow for real-time measurement of association and dissociation rates. This method was used to map the epitopes of monoclonal antibodies on p85α and to show that p85α itself can directly bind to certain phospholipids (B1166683). nih.gov By reconstituting a minimal system of p85 and purified cytoskeletal components, researchers can definitively determine if they interact directly and measure the strength and speed of this binding, providing crucial quantitative data to complement in-cell observations. cytoskeleton.com

Genetic and Molecular Biology Techniques

To probe the function of cytoskeleton-associated p85, it is essential to manipulate its expression levels in cells. Genetic and molecular biology techniques provide powerful tools for this purpose, allowing researchers to observe the consequences of p85 depletion or modification on cytoskeletal organization and cell function.

The most common methods for reducing protein expression are RNA interference (RNAi) and the CRISPR/Cas9 system. youtube.com

siRNA (small interfering RNA): This technique uses short, double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) of the target gene (e.g., PIK3R1 for p85α). The siRNA guides a cellular complex to cleave the target mRNA, leading to a temporary reduction in protein synthesis, known as a "knockdown." youtube.comresearchgate.net This is a relatively fast and straightforward method for assessing the short-term effects of reduced p85 levels. researchgate.net

CRISPR/Cas9: This is a more powerful gene-editing tool that can be used to create a permanent and complete "knockout" of the gene. youtube.com The Cas9 nuclease is guided by a specific guide RNA (sgRNA) to a target DNA sequence, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces mutations that disable the gene. nih.gov While more complex to implement, CRISPR allows for the creation of stable cell lines completely lacking p85, enabling the study of long-term functional consequences. researchgate.netnih.gov

By knocking down or knocking out p85, researchers can use the imaging and biochemical techniques described above to ask specific questions: Does the loss of p85 alter the structure of the actin cortex? Does it affect the cell's ability to migrate? Does it change the protein composition of focal adhesions? The resulting phenotypes provide strong evidence for the specific roles p85 plays in cytoskeletal-related processes.

Compound and Protein Names

NameType
ActinProtein
Caspase 9Protein
CFP (Cyan Fluorescent Protein)Protein
CRISPR/Cas9System/Protein
ERBB3Protein
GAB1Protein
GAB2Protein
GFP (Green Fluorescent Protein)Protein
IRS-1 (Insulin Receptor Substrate-1)Protein
IRS2Protein
p53Protein
p85 (p85α, p85β)Protein
p110 (p110α, p110δ)Protein
PDGFRProtein
PIP2 (Phosphatidylinositol 4,5-bisphosphate)Lipid
PTENProtein
SHP2Protein
siRNA (small interfering RNA)RNA
SpectrinProtein
TIMP-2Protein
TubulinProtein
XBP-1sProtein
YFP (Yellow Fluorescent Protein)Protein

Gene Knockout/Knockdown (e.g., CRISPR/Cas9, siRNA) for Loss-of-Function Studies

Loss-of-function studies are fundamental to elucidating the specific roles of the cytoskeleton-associated p85 protein. By reducing or eliminating its expression, researchers can observe the resulting cellular and molecular consequences. Methodologies such as RNA interference (RNAi) using small interfering RNA (siRNA) and gene editing with the CRISPR/Cas9 system are primary tools for these investigations.

RNA Interference (siRNA):

Gene Knockout (Deletion):

For a more permanent and complete loss of function, gene knockout techniques are utilized. Studies involving the deletion of the p85α gene have revealed its critical, PI3K activity-independent role in cell division. nih.gov Mouse embryonic fibroblasts (MEFs) with a p85α deletion exhibit defects in cytokinesis, characterized by an accumulation of cells in telophase and the appearance of binucleated cells. nih.gov This phenotype was linked to a disruption of the localization of key cytoskeletal regulatory proteins. Specifically, p85α deletion was found to reduce the activation of Cdc42 in the cleavage furrow and diminish the accumulation of septin 2 at this site. nih.gov These findings suggest p85α acts as a scaffold to regulate the septin cytoskeleton during cell division. nih.gov Further research using gene knockout models has shown that some cytoskeletal defects observed in p85α knockouts can be rescued by the p50α splice variant, indicating a degree of functional redundancy and complexity among PIK3R1 gene products. nih.gov

CRISPR/Cas9:

The CRISPR/Cas9 system offers a precise and efficient tool for creating gene knockouts. nih.govyoutube.com While direct CRISPR knockout of cytoskeleton-associated p85 is a key strategy, genome-wide CRISPR/Cas9 screens have also been used to identify genes that functionally interact with p85-related pathways. For example, a large-scale screen identified that loss of INPPL1 (SHIP2) confers resistance to inhibitors of SHP2, a phosphatase that functions in pathways involving Ras, which is also modulated by PI3K/p85. nih.gov Re-expression of wild-type INPPL1 in the knockout cells restored sensitivity, confirming the on-target effect. nih.gov Such studies demonstrate the power of CRISPR/Cas9 to uncover complex genetic interactions and regulatory networks connected to p85 signaling and cytoskeletal control. nih.gov

Table 1: Summary of Loss-of-Function Studies on Cytoskeleton-Associated p85

Method Model System Key Findings Reference(s)
Gene Deletion (Knockout)p85α-/- Mouse Embryonic Fibroblasts (MEFs)Induced accumulation in telophase and binucleated cells; reduced Cdc42 activation and septin 2 accumulation at the cleavage furrow. nih.gov
siRNA KnockdownD10 T cellsKnockdown of PDK1 (a p85-interacting protein) led to decreased phosphorylation of protein kinase A (PKA). nih.gov
CRISPR/Cas9 KnockoutMOLM13 and MV4-11 cellsKnockout of INPPL1, a protein in a related pathway, conferred resistance to SHP2 inhibitors by upregulating the MAPK pathway. nih.gov
siRNA ScreenHuman cell linesIdentified the PtdIns(3,4,5)P3-mTOR pathway, involving p85, as a primary regulator of transferrin uptake. nih.gov

Overexpression and Dominant-Negative Mutants for Gain-of-Function Studies

Gain-of-function studies, which involve overexpressing the wild-type protein or expressing constitutively active or dominant-negative mutants, are crucial for understanding the specific activities and regulatory mechanisms of cytoskeleton-associated p85.

Overexpression of Wild-Type and Mutant p85:

Overexpressing the p85α subunit in cells has been shown to induce significant changes in cytoskeletal architecture. These changes include the formation of filopodia and a decrease in actin stress fibers and focal adhesion complexes, phenocopying the effects of Cdc42 activation. nih.gov This suggests a novel function for the p85 regulatory subunit in controlling actin organization. nih.gov However, overexpression of p85 can also have inhibitory effects on signaling. When an EGFP-tagged p85α is overexpressed, it can act as a dominant-negative by sequestering the Insulin Receptor Substrate 1 (IRS-1) into cytosolic complexes, thereby down-regulating PI3K signaling. nih.gov This highlights the importance of the stoichiometry between the p85 regulatory subunit and the p110 catalytic subunit. Studies have also investigated how other overexpressed proteins interact with p85. For example, overexpression of the 14-3-3ζ protein was found to activate the PI3K/Akt pathway by binding to p85 and increasing its translocation to the cell membrane. nih.gov

Dominant-Negative Mutants:

A common strategy to probe the function of p85 independent of the p110 catalytic subunit's lipid kinase activity is to use dominant-negative mutants. A widely used mutant is a truncated form of p85 (often referred to as Δp85α) that lacks the binding domain for p110 but retains its other domains, such as the SH2 domains. nih.govresearchgate.net This mutant can compete with the endogenous p85/p110 heterodimer for binding to upstream signaling molecules. researchgate.net

Research has shown that expressing a Δp85α mutant, which does not bind p110, can rescue the cytokinesis defects observed in p85α-deficient cells. nih.gov This provides strong evidence that p85α's role in cytokinesis is independent of its function as a regulator of p110 kinase activity and is instead related to its scaffolding properties. nih.gov Conversely, expression of this dominant-negative mutant in C2C12 myoblasts reduced the RhoA-dependent activation of the skeletal α-actin promoter, indicating an inhibitory role in that context. researchgate.net Similarly, introducing mutations into the SH2 domains of p85 (e.g., the RARA mutant) prevents its binding to tyrosine-phosphorylated proteins like IRS-1. nih.gov This SH2-mutated p85 is far less effective at inhibiting PI3K signaling when overexpressed, demonstrating that the inhibitory effect requires interaction with upstream adaptors. nih.gov

Table 2: Summary of Gain-of-Function Studies on Cytoskeleton-Associated p85

Method Construct Model System Key Findings Reference(s)
OverexpressionWild-type p85αFibroblastsInduced filopodia formation and a decrease in actin stress fibers and focal adhesion complexes. nih.gov
OverexpressionEGFP-p85αCHO-K1 cellsActed as a dominant-negative, sequestering IRS-1 in cytosolic complexes and inhibiting PI3K signaling. nih.gov
Dominant-Negative MutantΔp85α (p110-binding deficient)p85α-/- MEFsRescued cytokinesis defects, indicating a PI3K activity-independent scaffolding function. nih.gov
Dominant-Negative MutantΔp85 (p110-binding deficient)C2C12 myoblastsReduced the basal and RhoA-stimulated activity of the skeletal α-actin promoter. researchgate.net
Overexpression of Mutantp85 S83μ (14-3-3 binding mutant)MCF7ζ cellsShowed reduced membrane localization compared to wild-type p85, indicating 14-3-3 binding is important for PI3K membrane recruitment. nih.gov
Dominant-Negative MutantEGFP-p85α RARA (SH2 domain mutant)CHO-K1 cellsFailed to bind IRS-1 and was less effective at inhibiting Akt activation, showing the necessity of SH2 domains for the dominant-negative effect. nih.gov

Compound and Protein List

NameClass
14-3-3ζProtein
AktProtein Kinase
Cas9Nuclease
Cdc42GTPase
EGFP (Enhanced Green Fluorescent Protein)Protein
INPPL1 (SHIP2)Protein (Inositol Polyphosphate-5-Phosphatase)
IRS-1 (Insulin Receptor Substrate 1)Adaptor Protein
mTORProtein Kinase
N-WASPProtein
p50αProtein (PIK3R1 splice variant)
p85αProtein (PI3K regulatory subunit)
p110Protein (PI3K catalytic subunit)
PDK1Protein Kinase
PI3K (Phosphoinositide 3-kinase)Enzyme
PKA (Protein Kinase A)Protein Kinase
RhoAGTPase
Septin 2Protein
SHP2Protein Tyrosine Phosphatase
siRNA (Small interfering RNA)Nucleic Acid
α-TubulinProtein
ActinProtein

Role of Cytoskeleton Associated P85 Protein in Cellular Pathophysiological Mechanisms

Altered Cytoskeletal Dynamics in Cancer Progression

The progression of cancer is a complex process involving uncontrolled cell growth, invasion of surrounding tissues, and metastasis to distant organs. The cytoskeleton and its associated proteins are central to these events, providing the structural framework and mechanical force for cell migration and invasion. numberanalytics.comnih.gov The p85 regulatory subunit of PI3K has emerged as a critical player in modulating these cytoskeletal dynamics, thereby influencing cancer progression. researchgate.netpnas.orgnih.gov

Contribution to Cancer Cell Invasion and Metastasis at the Cellular Level

The invasion of cancer cells into adjacent tissues and their subsequent metastatic spread are hallmarks of malignant tumors. nih.gov These processes are heavily reliant on the ability of cancer cells to alter their shape, adhere to the extracellular matrix (ECM), and migrate. The cytoskeleton-associated p85 protein, through its role in the PI3K signaling pathway, is deeply involved in orchestrating these events.

The Rho family of GTPases, which are master regulators of the actin cytoskeleton, are key effectors downstream of the PI3K pathway. nih.govnih.gov The interplay between p85 and Rho GTPases like Rac1 and RhoA is crucial for the cytoskeletal rearrangements necessary for cell movement. nih.govmdpi.com For instance, the p85α subunit is essential for the activation of Rac, which is involved in the formation of lamellipodia and membrane ruffles that drive cell migration. nih.gov Filamin A (FLNA), an actin-binding protein, remodels the actin cytoskeleton to enhance tumor metastasis and interacts with Rho GTPases to promote cell migration. mdpi.commdpi.com Furthermore, fascin (B1174746), another actin-bundling protein, is upregulated in aggressive cancers and promotes metastasis by inducing cytoskeletal changes. mdpi.commdpi.com

Table 1: Research Findings on p85 and Cancer Cell Invasion/Metastasis

Finding Cancer Type(s) Key Protein(s) Involved Cellular Effect
Elevated p85β expression correlates with tumor progression and PI3K pathway activation. researchgate.netpnas.org Breast, Colon p85β, PI3K Enhanced cell invasion. researchgate.netpnas.org
Mutations in PIK3R1 (encoding p85α) lead to a gain of function. pnas.orgresearchgate.net Glioblastoma p85α Oncogenic transformation and increased cell proliferation. pnas.org
p85α is crucial for the activation of Rac. nih.gov Not specified p85α, Rac Regulation of actin-based cell migration. nih.gov
FLNA remodels the actin cytoskeleton. mdpi.commdpi.com Not specified Filamin A (FLNA), Rho GTPases Enhanced tumor metastasis. mdpi.commdpi.com
Upregulation of fascin promotes metastasis. mdpi.commdpi.com Ovarian, Osteosarcoma, Breast Fascin, Rac1, RhoA, MMP-9 Increased cell migration and invasion. mdpi.com

Regulation of Tumor Microenvironment Interactions via Cytoskeletal Changes

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising various cell types, including cancer cells, immune cells, fibroblasts, and endothelial cells, as well as the extracellular matrix. nih.govmdpi.com The interactions between cancer cells and the TME are critical for tumor growth, invasion, and metastasis. frontiersin.org The this compound influences these interactions by modulating cytoskeletal changes that affect how cancer cells communicate with and respond to their surroundings.

Tumor-associated macrophages (TAMs) are a major component of the TME and often exhibit a pro-tumoral M2-like phenotype, which promotes tumor progression. nih.govyoutube.com The PI3K pathway, regulated by p85, is involved in the polarization and function of macrophages. youtube.com TAMs can enhance cancer cell invasion and metastasis by secreting various factors and remodeling the ECM. frontiersin.orgyoutube.com For instance, TAMs can produce matrix metalloproteinases (MMPs) that degrade the ECM, creating pathways for cancer cell invasion. mdpi.commdpi.com

The process of angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and it is heavily influenced by the TME. nih.gov The PI3K/p85 pathway plays a role in angiogenesis, in part by regulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). youtube.com Furthermore, cancer-associated fibroblasts (CAFs), another key component of the TME, contribute to cancer progression by remodeling the ECM and promoting cancer cell migration through Rho-mediated functions. nih.gov The interaction between cancer cells and CAFs can lead to the alignment of the actin cytoskeleton, facilitating directed cell movement. nih.gov

Table 2: p85 and its Role in the Tumor Microenvironment

TME Component Role of p85/PI3K Pathway Consequence for Cancer Progression
Tumor-Associated Macrophages (TAMs) Influences macrophage polarization and function. youtube.com Promotes a pro-tumoral microenvironment, enhancing invasion and metastasis. frontiersin.orgnih.gov
Angiogenesis Regulates the expression of pro-angiogenic factors like VEGF. youtube.com Supports tumor growth and provides a route for metastasis. nih.gov
Cancer-Associated Fibroblasts (CAFs) Involved in Rho-mediated cytoskeletal rearrangements in CAFs. nih.gov Facilitates ECM remodeling and directed cancer cell migration. nih.gov
Extracellular Matrix (ECM) Downstream signaling affects the expression of MMPs. mdpi.commdpi.com Degradation of the ECM allows for cancer cell invasion. nih.gov

Cellular Mechanisms in Neurodevelopmental and Neurodegenerative Contexts

The intricate processes of brain development and the maintenance of neuronal health rely on precise control of neuronal morphology, axon guidance, and synaptic function. The cytoskeleton is the primary determinant of these features. Emerging evidence suggests that the this compound is involved in these processes, and its dysregulation may contribute to neurodevelopmental and neurodegenerative conditions.

Impact on Neuron Morphology, Axon Growth, and Synaptic Plasticity

The development of the cerebral cortex involves the highly organized migration of newly born neurons from their place of origin to their final destination. This process is critically dependent on dynamic changes in neuronal morphology. Studies have shown that the p85 subunit of PI3K plays an essential role in neuronal migration during corticogenesis. nih.gov Overexpression of p85 has been found to impair the migration of cortical neurons. nih.gov This impairment is associated with distinct changes in neuronal morphology, specifically a shortening of the leading process of the migrating neuron, accompanied by an increase in branching. nih.gov These findings indicate that precise levels of p85 are necessary for proper neuronal migration and the establishment of correct neuronal morphology. While the direct impact on axon growth and synaptic plasticity is an area of ongoing research, the established role of the PI3K pathway in these processes suggests that p85 is likely a key regulator.

Table 3: Effects of p85 Overexpression on Neuronal Development

Parameter Observation Implication
Neuronal Migration Impaired cortical neuronal migration. nih.gov p85 levels are critical for proper brain development. nih.gov
Neuronal Morphology Shorter leading process with more branches. nih.gov p85 influences the cytoskeletal dynamics that shape neurons. nih.gov

Contribution to Immune Cell Function and Responses (Cellular Migration and Adhesion)

The immune system relies on the ability of its constituent cells to migrate to sites of infection or injury and to form adhesive contacts with other cells and the extracellular matrix. These functions are fundamentally dependent on the dynamic remodeling of the cytoskeleton. The this compound, as a key component of the PI3K signaling pathway, is crucial for the proper function of various immune cells.

The p85α subunit of PI3K is essential for the growth and migration of macrophages. nih.gov Macrophages deficient in p85α exhibit reduced adhesion to fibronectin and vascular cell adhesion molecule-1 (VCAM-1), leading to a significant decrease in their migratory capacity. nih.gov This is associated with reduced activation of the small GTPase Rac, a critical regulator of the actin cytoskeleton. nih.gov

In neutrophils, the engagement of selectins on the cell surface initiates a signaling cascade that leads to the recruitment and activation of the p85-p110δ heterodimer of PI3K. nih.gov This is a necessary step for downstream signaling events that result in neutrophil activation and adhesion. nih.gov

Dendritic cells (DCs) are potent antigen-presenting cells that are central to the initiation of adaptive immune responses. researchgate.netnih.govyoutube.com The PI3K pathway, in which p85 is a key regulatory component, is involved in the development and function of DCs. researchgate.netnih.govyoutube.com While the precise role of p85 in DC migration and adhesion is still being fully elucidated, the established importance of PI3K signaling in these processes suggests a significant contribution.

Table 4: Role of p85 in Immune Cell Function

Immune Cell Type Role of p85/PI3K Pathway Functional Consequence
Macrophages p85α is crucial for migration and adhesion. nih.gov Deficiency leads to reduced migration and adhesion on fibronectin and VCAM-1. nih.gov
Neutrophils Required for signaling downstream of selectin engagement. nih.gov Essential for neutrophil activation and adhesion. nih.gov
Dendritic Cells Involved in the development and function of DCs. researchgate.net Contributes to the initiation of adaptive immune responses. nih.govyoutube.com

Table of Mentioned Compounds

Compound Name
Actin
Annexin A1 (ANXA1)
Beta-catenin
CD14
CD163
CCR2
Claudins
Cortactin
CX3CL1
Cyclin D1
E-cadherin
Fascin
Fibronectin
Filamin A (FLNA)
Gelsolin
Glutamate
HOPX
Insulin-like growth factor-I (IGF-I)
Interleukin-6 (IL-6)
Matrix Metalloproteinases (MMPs)
Myosin
Occludins
p53
p85 (p85α, p85β)
p110 (p110α, p110β, p110δ)
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)
Phosphoinositide 3-kinase (PI3K)
Profilin
Rac (Rac1)
RFX4
RhoA
Rho GTPases
Snail
Tenascin-C
Transforming growth factor-β (TGF-β)
Tubulin
Twist
Vascular cell adhesion molecule-1 (VCAM-1)
Vascular endothelial growth factor (VEGF)

Future Directions and Emerging Concepts in Cytoskeleton Associated P85 Protein Research

Elucidation of Unexplored Isoform-Specific Functions and Redundancies in Cytoskeletal Regulation

The p85 regulatory subunit of Class IA PI3K exists in two primary isoforms, p85α and p85β, encoded by the genes PIK3R1 and PIK3R2, respectively. frontiersin.org While both isoforms can bind to the p110 catalytic subunit, emerging evidence highlights their distinct, non-redundant functions in cytoskeletal regulation. nih.govnih.gov

Future research will likely focus on dissecting the precise molecular mechanisms that underpin these isoform-specific activities. For instance, p85α has been shown to be essential for platelet-derived growth factor (PDGF)-induced cytoskeletal changes and cell migration. nih.gov It interacts with small GTPases like Rac and Cdc42, influencing the formation of membrane ruffles and the disassembly of stress fibers. nih.govnih.gov In contrast, p85β has been implicated in the formation of "invadopodia," which may facilitate tumor invasion, suggesting a distinct role in actin network remodeling. nih.gov

A significant area of investigation will be to understand the context-dependent nature of their functions, which can vary based on cell type, signaling cues, and the availability of binding partners. frontiersin.org While p85α is generally considered a tumor suppressor, p85β can act as an oncogene, highlighting their opposing roles in cancer progression. nih.govnih.gov Unraveling the specific protein-protein interaction networks of each isoform will be crucial to understanding their distinct impacts on the cytoskeleton. The current understanding of these unique functions remains fragmentary, presenting a rich field for future exploration. nih.gov

Strategies for Modulating Cytoskeleton-Associated p85 Protein Activity for Research Applications

The development of specific tools to modulate the activity of cytoskeleton-associated p85 is essential for advancing our understanding of its functions. These tools can be broadly categorized into molecular probes and inhibitors for cellular studies.

Molecular Probes: Fluorescently tagged versions of p85 isoforms and their specific domains can be used to visualize their dynamic localization and interactions with cytoskeletal components in living cells. For example, Förster Resonance Energy Transfer (FRET)-based biosensors could be designed to monitor the conformational changes in p85 upon its interaction with actin-binding proteins or small GTPases.

Inhibitors for Cellular Studies: While many inhibitors target the catalytic p110 subunit of PI3K, specific inhibitors for the p85 regulatory subunit are less common but are of great interest for research. nih.gov

Phosphopeptides: Phosphopeptide mimics of the p85 binding sites on receptor tyrosine kinases or other adaptor proteins have been developed. For instance, a phosphopeptide corresponding to the ErbB-3 binding site for p85 has been shown to inhibit PI3K activity and exert antitumor effects. nih.gov Such peptides can be used in cellular studies to disrupt specific p85 interactions and study the resulting cytoskeletal phenotypes.

Small Molecule Inhibitors: The development of small molecules that specifically target the protein-protein interaction domains of p85, such as the SH2 domains or the BH domain, is a promising strategy. nih.gov These could be used to selectively block the interaction of p85 with cytoskeletal regulators without affecting its interaction with p110.

Mutagenesis: Site-directed mutagenesis to create phosphorylation-deficient (e.g., p85A) or phosphomimetic (e.g., p85D) forms of p85 at specific residues, such as Serine 83, has been instrumental in studying how post-translational modifications modulate its function and interaction with other proteins. nih.gov Similarly, mutations in the SH2 domain, like S690A, have been used to investigate feedback inhibition of PI3K. nih.gov

These strategies will allow researchers to dissect the specific contributions of p85 to cytoskeletal regulation, independent of the catalytic activity of p110.

Integration of Multi-Omics Data for a Systems-Level Understanding of Cytoskeletal Networks

A comprehensive understanding of the role of p85 in cytoskeletal regulation requires a systems-level approach that integrates data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov

By combining these datasets, researchers can construct detailed interaction networks that map the complex interplay between p85, its upstream activators, its downstream effectors, and the vast array of proteins that constitute and regulate the cytoskeleton. youtube.com For instance, pan-cancer analyses of PIK3R1 and PIK3R2 have already revealed correlations between their expression levels, mutations, and patient survival across different tumor types. nih.gov

Future studies could leverage multi-omics data to:

Identify novel p85-interacting proteins that are involved in cytoskeletal organization.

Uncover signaling pathways that are co-regulated with the p85-cytoskeleton axis.

Tools like Cytoscape can be used to visualize and analyze these complex networks, integrating different layers of omics data to provide a holistic view. nih.govyoutube.com This approach will be instrumental in moving beyond a linear understanding of signaling pathways to a more dynamic and interconnected network perspective of p85's role in the cell.

Advanced Computational Modeling and Simulation of p85-Cytoskeleton Interactions

Computational modeling and simulation are powerful tools for investigating the dynamic and often complex interactions between proteins. nih.gov In the context of p85 and the cytoskeleton, advanced computational approaches can provide insights that are difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction between specific domains of p85 and cytoskeletal proteins at an atomic level. mdpi.com This can help in understanding the structural basis of these interactions and how they are affected by post-translational modifications or disease-associated mutations. For example, simulations have been used to study how pathogenic variants in PIK3R1 affect its interaction with p110. mdpi.com

Multiscale Models: Integrating different modeling approaches across multiple scales, from individual protein interactions to whole-cell behavior, will be crucial. nih.goveinsteinmed.edu For example, a multiscale model could link the atomic-level interaction of p85 with an actin-binding protein to the resulting changes in cell shape and migration. These models can generate testable hypotheses and guide future experimental work.

Role in Emerging Cellular Processes and Organelle Dynamics Beyond Traditional Cytoskeletal Functions

The influence of p85 extends beyond the direct regulation of the actin and microtubule networks. Emerging research points to its involvement in a variety of other cellular processes and the dynamics of different organelles.

Organelle Trafficking and Dynamics: The BH domain of p85 interacts with and functions as a GTPase-activating protein (GAP) for small GTPases of the Rab family, such as Rab4 and Rab5. nih.govresearchgate.net These Rabs are key regulators of endosomal trafficking. By modulating the activity of these GTPases, p85 can influence the endocytosis, recycling, and degradation of receptors, thereby impacting signaling pathways that originate from the cell surface. researchgate.net Additionally, a smaller isoform of ankyrin-G has been shown to interact with the p85 subunit of PI3K in late endosomes and lysosomes, regulating the degradation of growth factor receptors. researchgate.net

Unfolded Protein Response (UPR): Recent studies have shown that p85α and p85β can interact with the spliced form of X-box binding protein-1 (XBP-1s), a key transcription factor in the UPR. nih.gov This interaction increases the nuclear translocation of XBP-1s, suggesting a role for p85 in modulating the cellular response to endoplasmic reticulum (ER) stress. nih.gov

Regulation of Gene Expression: The ability of p85 to influence the nuclear translocation of transcription factors like XBP-1s points towards a broader role in regulating gene expression. This function may be linked to its interactions with the cytoskeleton, which can act as a scaffold for signaling molecules that translocate to the nucleus.

Future research in these emerging areas will likely uncover novel functions of cytoskeleton-associated p85, further solidifying its position as a central hub in cellular regulation.

Compound and Protein Names

NameType
p85 (p85α, p85β)Protein
PI3K (Phosphoinositide 3-kinase)Protein
p110Protein
PIK3R1Gene
PIK3R2Gene
RacProtein
Cdc42Protein
PDGF (Platelet-derived growth factor)Protein
ErbB-3Protein
Rab4Protein
Rab5Protein
XBP-1s (spliced X-box binding protein-1)Protein
Ankyrin-GProtein
ActinProtein
MicrotubulesProtein Structure

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for detecting cytoskeleton-associated p85 protein in cellular lysates, and how can non-specific binding be addressed?

  • Methodological Answer : Immunoblotting (SDS-PAGE) is commonly used, with antibodies targeting the p85 subunit (e.g., anti-p85α). However, non-specific bands (e.g., 46 kDa) may arise due to cross-reactivity . To mitigate this, validate antibodies using knockout cell lines or siRNA-mediated knockdown. Alternatively, employ quantitative assays like the AlphaLISA™ SureFire® Ultra immunoassay, which uses a sandwich approach for specificity in lysates . Include controls such as empty vector-transfected cells to confirm signal specificity.

Q. How does p85 regulate the PI3K/PTEN signaling axis, and what baseline assays are essential for studying this interaction?

  • Methodological Answer : p85α stabilizes the p110 catalytic subunit of PI3K while enhancing PTEN’s lipid phosphatase activity, balancing phosphatidylinositol-3,4,5-trisphosphate (PIP3) levels . Key assays include:

  • PI3K activity assays : Measure PIP3 production via ELISA or lipid chromatography.
  • Co-immunoprecipitation (Co-IP) : Validate p85-p110 or p85-PTEN interactions using lysates from transfected COS-7 cells .
  • PTEN phosphatase assays : Use malachite green to quantify phosphate release from PIP3 .

Q. What are the standard cell models for studying p85-associated cytoskeletal rearrangements?

  • Methodological Answer : COS-7 cells are widely used due to high transfection efficiency and endogenous p85 expression. For cytoskeletal studies, combine immunofluorescence (e.g., phalloidin staining for actin) with p85 knockdown/overexpression to observe morphological changes . Live-cell imaging with GFP-tagged p85 constructs can track dynamic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in p85 phosphorylation data linked to MAPK/ERK and p38 signaling crosstalk?

  • Methodological Answer : Conflicting phosphorylation results (e.g., T389 in p85) may arise from overlapping kinase substrates. To dissect contributions:

  • Pharmacological inhibition : Use U0126 (ERK inhibitor) and SB203580 (p38 inhibitor) in combination. Complete inhibition of p85 phosphorylation with both inhibitors suggests synergistic signaling .
  • Kinase activity assays : Perform in vitro kinase assays with purified ERK/p38 and p85 mutants lacking putative phosphorylation sites .
  • Mass spectrometry : Map phosphorylation sites under different stress conditions (e.g., oxidative stress with H₂O₂) .

Q. What strategies are effective for analyzing the functional impact of cancer-associated p85α mutations on cytoskeletal dynamics?

  • Methodological Answer : For mutations (e.g., D168R, H234D) identified in cancer:

  • Structural analysis : Use circular dichroism (CD) spectroscopy to confirm mutations do not disrupt protein folding .
  • Rab5 binding assays : Perform GST pull-downs with Rab5 GTPase to assess impaired interaction, which affects receptor trafficking .
  • CRISPR/Cas9 knock-in models : Introduce mutations into cell lines (e.g., HEK293T) and quantify cytoskeletal defects via traction force microscopy .

Q. How can researchers design experiments to study p85’s dual role in PI3K signaling and cytoskeletal regulation?

  • Methodological Answer :

  • Conditional knockout models : Use tissue-specific Cre-lox systems to delete p85 in vivo and analyze tissue-specific phenotypes (e.g., immune cell migration defects) .
  • Bimolecular fluorescence complementation (BiFC) : Visualize real-time p85-PI3K or p85-PTEN interactions in live cells .
  • Proteomic profiling : Combine SILAC labeling with affinity purification to identify p85 interactomes under cytoskeletal stress (e.g., latrunculin-A treatment) .

Methodological Considerations

  • Data Reproducibility : Report protein quantification metrics (e.g., sequence coverage, p-values) and replicate experiments ≥3 times .
  • Conflict Resolution : Use orthogonal methods (e.g., Co-IP + proximity ligation assays) to confirm ambiguous interactions .
  • Ethical Reporting : Disclose all parameters (e.g., antibody lots, software versions) to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.